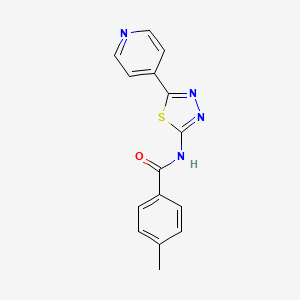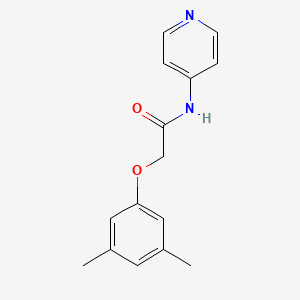![molecular formula C13H19N3O2 B7595495 N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide, also known as CPP or CPPene, is a synthetic compound that has been widely used in scientific research. CPPene has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Wirkmechanismus
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene is a potent inhibitor of the enzyme cyclic AMP phosphodiesterase (PDE). PDE is responsible for the degradation of cyclic AMP, which is an important intracellular signaling molecule. By inhibiting PDE, N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene increases the levels of cyclic AMP, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit platelet aggregation and to have a neuroprotective effect. N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has been used to study the mechanisms of action of different drugs and to investigate the role of different signaling pathways in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has several advantages for lab experiments, including its potency, selectivity, and ease of use. It is also stable and has a long half-life, making it suitable for in vivo experiments. However, N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has some limitations, including its solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory and autoimmune diseases. N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has also been suggested as a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene may be useful in studying the role of cyclic AMP signaling in different biological processes.
Synthesemethoden
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene can be synthesized by reacting 1-hydroxycyclohexylmethylamine with 5-methylpyrazine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has been extensively used in scientific research as a pharmacological tool to study various biological processes. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has also been used to study the mechanisms of action of different drugs and to investigate the role of different signaling pathways in various diseases.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-15-11(8-14-10)12(17)16-9-13(18)5-3-2-4-6-13/h7-8,18H,2-6,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPKISKUKWIVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)
![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7595464.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
![3-[[Cyclopentyl(methyl)carbamoyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595482.png)
![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)


![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)
